Biochemical CHK1 Potency Comparison
In a standardized biochemical assay comparing CHK1 inhibitors, GDC0575 hydrochloride demonstrated an IC50 of 12 nM against CHK1. This places it at an intermediate potency level between the high-potency compound CHIR-124 (IC50 0.3 nM) and the lower-potency comparator SRA737 (IC50 85 nM) [1]. This quantitative positioning is critical for researchers requiring a CHK1 inhibitor with sufficient potency to engage the target without the extreme sensitivity that may limit experimental dynamic range .
CHIR-124: 0.3 nM
SRA737: 85 nM
| Evidence Dimension | CHK1 biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | CHIR-124: 0.3 nM; SRA737: 85 nM |
| Quantified Difference | 40-fold less potent than CHIR-124; 7.1-fold more potent than SRA737 |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This quantitative window allows researchers to select a CHK1 inhibitor with appropriate dynamic range for combination studies or for assays where maximal potency is not the sole selection criterion.
- [1] Nature. (2024). Table 1: In vitro and cellular potency of BBI-2779 and of reference compounds. View Source
